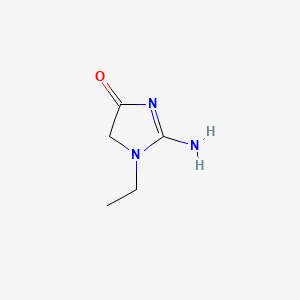
2-amino-3-ethyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-ethyl-1H-imidazol-4(5H)-one is a heterocyclic organic compound with the molecular formula C5H9N3O It is structurally related to imidazole, featuring an amino group at the 2-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-ethyl-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-amino-1-ethyl-1H-imidazol-4(5H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-ethyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.
Scientific Research Applications
2-amino-1-ethyl-1H-imidazol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-1-ethyl-1H-imidazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-methyl-1H-imidazol-4(5H)-one: Similar in structure but with a methyl group instead of an ethyl group.
2-amino-1-phenyl-1H-imidazol-4(5H)-one: Features a phenyl group, leading to different chemical properties and applications.
2-amino-1-propyl-1H-imidazol-4(5H)-one: Contains a propyl group, which affects its reactivity and biological activity.
Uniqueness
2-amino-1-ethyl-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the ethyl group at the 1-position and the amino group at the 2-position provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
76146-27-5 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-3-ethyl-4H-imidazol-5-one |
InChI |
InChI=1S/C5H9N3O/c1-2-8-3-4(9)7-5(8)6/h2-3H2,1H3,(H2,6,7,9) |
InChI Key |
LCDGAYYHFKVEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


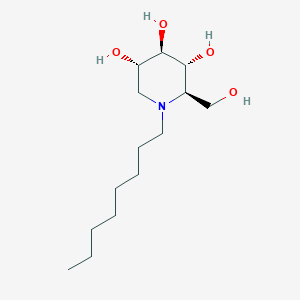
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
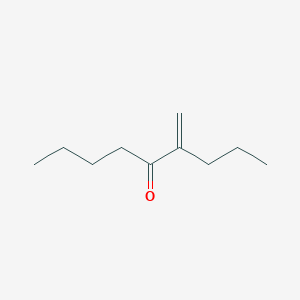
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

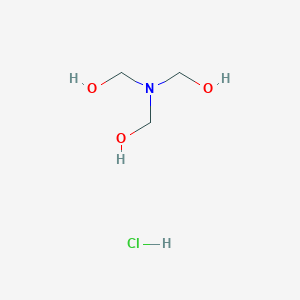
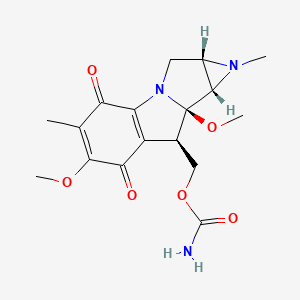
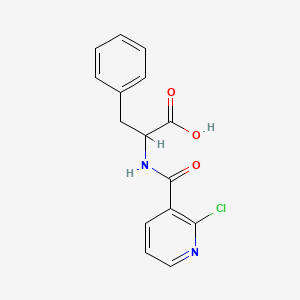
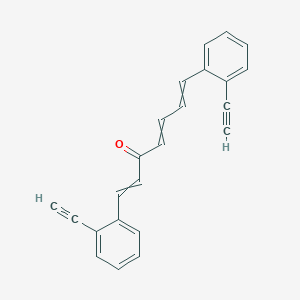
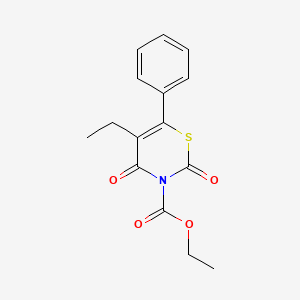
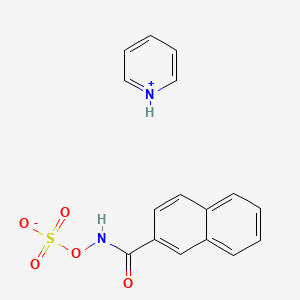

![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)
